molecular formula C11H12BrF3O2 B596203 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene CAS No. 1221793-64-1

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene

Cat. No.: B596203
CAS No.: 1221793-64-1
M. Wt: 313.114
InChI Key: DEFGZGJRSGFCEH-UHFFFAOYSA-N
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Description

“1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C11H12BrF3O2 . It contains a benzene ring substituted with a bromo group, an isobutoxy group, and a trifluoromethoxy group.

Scientific Research Applications

Aryne Route to Naphthalenes

The study by Schlosser and Castagnetti (2001) illustrates the utility of 1-bromo-3-(trifluoromethoxy)benzene in generating aryne intermediates for the synthesis of naphthalene derivatives. By treating this compound with lithium diisopropylamide (LDA) at low temperatures, aryne intermediates are formed, which can undergo further reactions to produce naphthalenes. These intermediates can be trapped or isomerized to afford various phenyllithium intermediates, highlighting the compound's role in synthesizing complex aromatic structures (Schlosser & Castagnetti, 2001).

Nucleophilic Trifluoromethoxylation

Marrec et al. (2010) provide an example of nucleophilic trifluoromethoxylation involving the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene. This process generates a trifluoromethoxide anion capable of substituting activated bromides, thus forming aliphatic trifluoromethyl ethers. This represents a method for the introduction of the trifluoromethoxy group into organic molecules, showcasing the compound's utility in functional group transformations (Marrec et al., 2010).

Organometallic Synthesis

A study by Porwisiak and Schlosser (1996) highlights the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis. The preparation involves the treatment of 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media, leading to the formation of synthetically useful organometallic intermediates. This underscores the compound's significance in the preparation of organometallic compounds, further emphasizing its role in synthetic chemistry (Porwisiak & Schlosser, 1996).

Mechanism of Action

Target of Action

It’s known that this compound undergoes a diels-alder reaction with lithium diisopropylamide (lda) in thf and furan .

Mode of Action

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene interacts with its targets through a Diels-Alder reaction. This reaction is a cycloaddition reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene system .

Biochemical Pathways

The compound affects the biochemical pathway involving the Diels-Alder reaction. The reaction yields the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

Result of Action

The result of the compound’s action is the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These are cyclic compounds that could have various applications, depending on their specific properties.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the Diels-Alder reaction .

Properties

IUPAC Name

1-bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFGZGJRSGFCEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682113
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-64-1
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221793-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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